molecular formula C14H20N4O B6808526 N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808526
M. Wt: 260.33 g/mol
InChI Key: KCROPLCWUFNWDD-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bicyclic octane core with diazabicyclo and carboxamide functionalities, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-10-4-5-15-6-11(10)7-17-14(19)18-9-12-2-3-13(18)8-16-12/h4-6,12-13,16H,2-3,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROPLCWUFNWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNC(=O)N2CC3CCC2CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and continuous flow reactors to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivative compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to DNA and inhibit replication, leading to cell death . The compound may also interact with enzymes involved in angiogenesis, thereby preventing the formation of new blood vessels in tumors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[222]octane-2-carboxamide is unique due to its combination of a diazabicyclo core and a carboxamide group, which imparts distinct chemical and biological properties

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